5-HT2A Receptor Modulation: 3-Phenyl-Pyrazole vs. 3-Pyridinyl-Pyrazole Scaffold
The 3-phenyl-pyrazole derivative scaffold (which includes the target compound) is explicitly claimed for 5-HT2A serotonin receptor modulation, whereas the 3-pyridinyl-pyrazole scaffold is a distinct structural class with separate patent claims [1]. This differentiation in the core heterocyclic substitution (phenyl vs. pyridinyl) is a critical determinant of receptor binding and functional activity [2].
| Evidence Dimension | 5-HT2A Receptor Modulation Activity |
|---|---|
| Target Compound Data | 3-phenyl-pyrazole derivatives of Formula (Ia) modulate 5-HT2A serotonin receptor activity |
| Comparator Or Baseline | 3-pyridinyl-pyrazole derivatives of Formula (Ia) (structurally distinct from 3-phenyl-pyrazole derivatives) |
| Quantified Difference | Qualitative difference in substitution pattern; specific quantitative affinity (Ki/IC50) data for the unsubstituted parent compound is not publicly available |
| Conditions | Patent claim language (US20110105456A1) defining scope of chemical genus |
Why This Matters
This distinction defines the intellectual property and biological target space, making the 3-phenyl-pyrazole scaffold essential for research programs focused on 5-HT2A-mediated pathways, as opposed to the 3-pyridinyl-pyrazole scaffold which may target different receptors.
- [1] US Patent US20110105456A1. Chalcogen Hetero Ring Attached Directly Or Indirectly To The Piperazine Ring By Nonionic Bonding. 3-phenyl-pyrazole derivatives of Formula (Ia) modulate 5-HT2A serotonin receptor activity. 2011. View Source
- [2] TEEGARDEN, B. et al. 3-Phenyl-Pyrazole Derivatives as Modulators of the 5-HT2A Serotonin Receptor. Arena Pharmaceuticals, Inc. Patent application. 2005. View Source
